molecular formula C24H19FN2O4 B11418923 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

3-(2-ethoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Katalognummer: B11418923
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: BGMUUCMKAOHCFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with ethoxybenzamido and fluorophenyl groups, enhancing its chemical versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the ethoxybenzamido and fluorophenyl groups through amide bond formation and aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions with biomolecules.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
  • 3-(2-Ethoxybenzamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
  • 3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxybenzamido and fluorophenyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C24H19FN2O4

Molekulargewicht

418.4 g/mol

IUPAC-Name

3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H19FN2O4/c1-2-30-19-9-5-4-8-18(19)23(28)27-21-17-7-3-6-10-20(17)31-22(21)24(29)26-16-13-11-15(25)12-14-16/h3-14H,2H2,1H3,(H,26,29)(H,27,28)

InChI-Schlüssel

BGMUUCMKAOHCFU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.